molecular formula C12H14O4 B2675133 Methyl 3-(4-methoxyphenyl)-2-methyl-3-oxopropanoate CAS No. 86109-34-4

Methyl 3-(4-methoxyphenyl)-2-methyl-3-oxopropanoate

Cat. No.: B2675133
CAS No.: 86109-34-4
M. Wt: 222.24
InChI Key: KKCHBAKJRXLXAS-UHFFFAOYSA-N
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Description

Methyl 3-(4-methoxyphenyl)-2-methyl-3-oxopropanoate is an organic compound with a complex structure that includes a methoxyphenyl group, a methyl group, and an oxopropanoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-methoxyphenyl)-2-methyl-3-oxopropanoate typically involves multiple steps. One common method includes the esterification of 4-methoxyphenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-methoxyphenyl)-2-methyl-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: 3-(4-Hydroxyphenyl)-2-methyl-3-oxopropanoate.

    Reduction: 3-(4-Methoxyphenyl)-2-methyl-3-hydroxypropanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(4-methoxyphenyl)-2-methyl-3-oxopropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development due to its structural similarity to biologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(4-methoxyphenyl)-2-methyl-3-oxopropanoate involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis to release the active acid form, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(4-hydroxyphenyl)-2-methyl-3-oxopropanoate: Similar structure but with a hydroxyl group instead of a methoxy group.

    Ethyl 3-(4-methoxyphenyl)-2-methyl-3-oxopropanoate: Similar structure but with an ethyl ester instead of a methyl ester.

    Methyl 3-(4-methoxyphenyl)-2-ethyl-3-oxopropanoate: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

Methyl 3-(4-methoxyphenyl)-2-methyl-3-oxopropanoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the methoxy group can influence its solubility and interaction with other molecules, making it a valuable compound in various chemical and biological studies.

Biological Activity

Methyl 3-(4-methoxyphenyl)-2-methyl-3-oxopropanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer properties, and other pharmacological effects.

Chemical Structure and Properties

This compound is an ester derivative characterized by the presence of a methoxyphenyl group and a ketone functional group. Its chemical structure can be represented as follows:

C12H14O4\text{C}_{12}\text{H}_{14}\text{O}_4

This compound's structural features contribute to its reactivity and interaction with biological targets.

1. Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

The Minimum Inhibitory Concentration (MIC) values indicate strong antibacterial activity, making it a potential candidate for developing new antimicrobial agents. For instance, the compound demonstrated an MIC of 0.015 mg/mL against Gram-positive bacteria .

2. Anticancer Properties

This compound has been evaluated for its anticancer potential, particularly against breast cancer cell lines such as MCF-7 and MDA-MB-231. The compound was found to induce apoptosis in cancer cells through mechanisms involving the modulation of key proteins involved in the cell cycle and apoptosis pathways.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-710Induction of apoptosis via caspase activation
MDA-MB-23115Inhibition of Bcl-2 and activation of P53

In studies, it was observed that treatment with this compound led to increased levels of cleaved PARP and caspase-3, indicating a shift towards apoptotic cell death .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

  • Apoptotic Pathways : The compound enhances the expression of pro-apoptotic factors while inhibiting anti-apoptotic proteins.
  • Cell Cycle Regulation : It alters the expression of cyclins and cyclin-dependent kinases, leading to cell cycle arrest in cancer cells.

Case Study 1: Anticancer Activity in Xenograft Models

In a recent study involving xenograft models of breast cancer, this compound was administered orally. The results showed a significant reduction in tumor size compared to control groups, suggesting effective bioavailability and therapeutic potential .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of this compound against common pathogens responsible for hospital-acquired infections. The study highlighted its potential as a lead compound for developing new antibiotics, particularly in light of rising antibiotic resistance .

Properties

IUPAC Name

methyl 3-(4-methoxyphenyl)-2-methyl-3-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-8(12(14)16-3)11(13)9-4-6-10(15-2)7-5-9/h4-8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKCHBAKJRXLXAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=C(C=C1)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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